2,3,4-Trifluorobenzyl bromide
Overview
Description
2,3,4-Trifluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorination of Organic Substrates
2,3,4-Trifluorobenzyl bromide is used in the selective fluorination of various organic substrates. It has been identified as an exceptional reagent for fluorination due to its stability and reactivity. The substance has shown potential in reacting with a wide range of substrates, including benzyl bromides, iodides, chlorides, aliphatic halides, and more, showcasing its versatility in chemical synthesis (Alič et al., 2022).
Derivatization Agent in Analytical Chemistry
This compound has been widely utilized as a derivatization agent in chromatography and mass spectrometry. Its derivatives are known for their favorable physicochemical properties like thermal stability, volatility, and strong electron-capturing capabilities, making it an ideal reagent for highly sensitive analysis of substances in biological samples (Tsikas, 2017).
Synthesis of Synthetic Intermediates
The compound is also instrumental in the synthesis of valuable synthetic intermediates, such as 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry and material science. It facilitates the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2, producing high-purity products efficiently (Deng et al., 2015).
Regiospecificity in Functionalization Reactions
The substance demonstrates control over the regiospecificity of functionalization reactions. In particular, 1,2,3-trifluorobenzene, a derivative, can be functionalized at different positions, allowing for the creation of various benzoic acids and brominated derivatives. This regioflexibility is achieved through innovative organometallic recipes, highlighting the compound's utility in complex chemical syntheses (Heiss & Schlosser, 2003).
Mechanism of Action
Target of Action
2,3,4-Trifluorobenzyl bromide is primarily used as a building block in the synthesis of various pharmaceutical compounds . It is an important intermediate in the synthesis of drugs such as Ensitrelvir , a treatment for COVID-19, and Sitagliptin , a treatment for type II diabetes. The primary targets of these drugs are the SARS-CoV-2 3CL protease and Dipeptidyl peptidase-IV (DPP-IV) respectively .
Mode of Action
As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is incorporated into the structure of the final drug molecule, which then interacts with its target. For example, in the synthesis of Ensitrelvir, the trifluorobenzyl group may contribute to the drug’s ability to inhibit the SARS-CoV-2 3CL protease .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the final drug it is used to synthesize. For instance, Ensitrelvir inhibits the SARS-CoV-2 3CL protease, blocking the replication of the virus . Sitagliptin, on the other hand, inhibits DPP-IV, increasing the levels of incretin hormones, which help to regulate glucose metabolism .
Result of Action
The molecular and cellular effects of this compound are determined by the final drug it is used to synthesize. For example, Ensitrelvir can inhibit the replication of SARS-CoV-2, potentially reducing the severity of COVID-19 . Sitagliptin can help regulate blood glucose levels, making it a valuable treatment for type II diabetes .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, safety data indicates that it can cause severe skin burns and eye damage, suggesting that it should be handled with care in a controlled environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXDQVPGXFOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380350 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157911-55-2 | |
Record name | 2,3,4-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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